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Compound of Interest

Compound Name: Benzoyleneurea

Cat. No.: B046494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoyleneureas, also known as quinazoline-2,4(1H,3H)-diones, represent a

versatile class of heterocyclic compounds that have garnered significant attention in medicinal

chemistry. Their rigid, bicyclic core structure provides a unique scaffold for the development of

therapeutic agents targeting a range of diseases, from cancer to microbial infections. This

technical guide delves into the core chemical and physical properties of these compounds,

offering a consolidated resource for researchers engaged in their synthesis and development.

Physicochemical Properties
The physicochemical properties of substituted benzoyleneureas are pivotal to their biological

activity, influencing factors such as solubility, membrane permeability, and target binding

affinity. Key parameters are summarized below, showcasing the impact of various substituents

on the core structure.
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Compound/
Substituent

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Solubility
Spectrosco
pic Data
Highlights

Benzoyleneur

ea (Parent)
C₈H₆N₂O₂ 162.15 >300

Slightly

soluble in

alcohols;

Soluble in

DMF and

ammonium

hydroxide.[1]

¹H NMR

(DMSO-d₆): δ

7.21-7.94 (m,

4H, Ar-H),

11.56 (s, 1H,

NH). IR (KBr,

cm⁻¹): ~3430

(NH), 1715,

1650 (C=O).

[2]

3-(2-

Morpholino-2-

oxoethyl)quin

azoline-

2,4(1H,3H)-

dione

C₁₄H₁₅N₃O₄ 289.29 254-255 -

¹H NMR

(DMSO-d₆): δ

3.44 (t, 4H),

3.64 (t, 4H),

4.77 (s, 2H),

7.21-7.94 (m,

4H), 11.56 (s,

1H). IR (KBr,

cm⁻¹): ~3430

(NH), 2907,

2874

(aliphatic

CH), 1715,

1650 (C=O).

[2]

3-(2-Oxo-2-

(piperidin-1-

yl)ethyl)quina

zoline-

2,4(1H,3H)-

dione

C₁₅H₁₇N₃O₃ 287.32 204 - ¹H NMR

(CDCl₃): δ

1.61-1.70 (m,

6H), 3.53 &

3.62 (2t, 4H),

4.90 (s, 2H),

6.97-7.86 (m,

4H), 10.38 (s,
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1H). IR (KBr,

cm⁻¹): 3193

(NH), 2934,

2857

(aliphatic

CH), 1721,

1652 (C=O).

[2]

2,3-

Dimethylquin

azolin-4(3H)-

one

C₁₀H₁₀N₂O 174.20 - -

¹H NMR

(CDCl₃): δ

2.59 (s, 3H),

3.35 (s, 3H),

7.40-7.96 (m,

4H).[1]

2-Methyl-3-

(naphthalen-

2-

yl)quinazolin-

4(3H)-one

C₁₉H₁₄N₂O 286.33 - -

¹H NMR

(CDCl₃): δ

2.41 (s, 3H),

7.26-8.07 (m,

11H). ¹³C

NMR

(DMSO-d₆): δ

22.40,

118.64-

168.74 (Ar-C,

C=O).[1]

Structure-Activity Relationships
The biological effects of substituted benzoyleneureas are intricately linked to the nature and

position of their substituents. Structure-activity relationship (SAR) studies have revealed

several key insights:

Positions 1 and 3: Substitution at the N-1 and N-3 positions of the quinazoline-2,4(1H,3H)-

dione ring is a critical determinant of biological activity. The introduction of various moieties,

including alkyl, aryl, and heterocyclic groups, can significantly modulate the compound's
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interaction with biological targets.[3][4] For instance, the incorporation of oxadiazole rings at

both positions has been shown to enhance antibacterial potency.[3]

Position 2: The introduction of methyl, amine, or thiol groups at the 2-position is often

essential for antimicrobial activities.[5]

Aromatic Ring Substitution: Halogen atoms at the 6 and 8 positions of the benzene ring can

improve antimicrobial properties.[5]

Experimental Protocols
The synthesis of substituted benzoyleneureas typically involves multi-step procedures. Below

are generalized experimental protocols for common synthetic transformations.

General Procedure for N-Alkylation of Quinazoline-
2,4(1H,3H)-dione
This procedure describes the introduction of an alkyl group at the N-3 position.

Dissolution: Dissolve quinazoline-2,4(1H,3H)-dione in a suitable polar aprotic solvent, such

as dimethylformamide (DMF).

Base Addition: Add a base, typically potassium carbonate (K₂CO₃), to the solution to

deprotonate the nitrogen atom.

Alkylating Agent: Introduce the desired alkylating agent (e.g., ethyl chloroacetate) to the

reaction mixture.

Reaction: Stir the mixture at room temperature for a specified period, monitoring the reaction

progress by thin-layer chromatography (TLC).

Work-up: Upon completion, pour the reaction mixture into ice-water and collect the resulting

precipitate by filtration.

Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g.,

ethanol).
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General Procedure for Hydrazinolysis
This protocol is used to convert an ester functionality to a hydrazide, a key intermediate for

further derivatization.

Suspension: Suspend the ester derivative (e.g., the product from the N-alkylation step) in an

alcoholic solvent, such as ethanol.

Hydrazine Addition: Add hydrazine hydrate to the suspension.

Reflux: Heat the reaction mixture to reflux for several hours.

Cooling and Filtration: Cool the mixture to room temperature, and collect the precipitated

product by filtration.

Washing: Wash the product with a cold solvent (e.g., cold ethanol) to remove impurities.

Synthesis of 2-Substituted Quinazolin-4(3H)-ones via
Condensation
This method describes the formation of the quinazolinone ring from an anthranilamide

precursor.

Reaction Mixture: Combine 2-aminobenzamide and a substituted aldehyde in dimethyl

sulfoxide (DMSO).

Heating: Heat the mixture at a specific temperature for a designated time.

Precipitation: Cool the reaction mixture and add water to precipitate the product.

Filtration and Washing: Collect the solid by filtration and wash with water.

Purification: Recrystallize the crude product from a suitable solvent.[6]

Biological Activity and Signaling Pathways
Substituted benzoyleneureas have been shown to inhibit several key enzymes involved in

disease pathogenesis, highlighting their therapeutic potential.
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Inhibition of c-Met and VEGFR-2 Tyrosine Kinases
Certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have demonstrated potent dual

inhibitory activity against c-Met and VEGFR-2, two receptor tyrosine kinases crucial for tumor

growth, angiogenesis, and metastasis.[2] The inhibition of these pathways can lead to the

suppression of cancer cell proliferation and survival.
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Caption: Inhibition of c-Met and VEGFR-2 signaling pathways by substituted

benzoyleneureas.

Inhibition of Bacterial Gyrase and Topoisomerase IV
Some quinazoline-2,4(1H,3H)-dione derivatives act as fluoroquinolone-like inhibitors of

bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA

replication, and their inhibition leads to bacterial cell death.
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Caption: Mechanism of action of substituted benzoyleneureas as bacterial DNA gyrase and

topoisomerase IV inhibitors.

This guide provides a foundational understanding of the chemical and physical properties of

substituted benzoyleneureas. The presented data and protocols serve as a starting point for

researchers to design and synthesize novel derivatives with tailored properties for various

therapeutic applications. Further exploration into the rich chemical space of this scaffold holds

significant promise for the future of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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